molecular formula C22H24N2O4S2 B2526142 N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide CAS No. 919858-28-9

N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Cat. No.: B2526142
CAS No.: 919858-28-9
M. Wt: 444.56
InChI Key: UQJATDDUKOBJGW-UHFFFAOYSA-N
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Description

N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide: is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide typically involves a multi-step process:

  • Formation of the Thiazole Ring: : The initial step involves the synthesis of the thiazole ring. This can be achieved by reacting 4-ethoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃) to yield 4-(4-ethoxyphenyl)-5-methylthiazole.

  • Acetamide Formation: : The next step involves the introduction of the acetamide group. This can be done by reacting the thiazole derivative with chloroacetyl chloride in the presence of a base like triethylamine to form the corresponding chloroacetamide intermediate.

  • Sulfonylation: : Finally, the chloroacetamide intermediate is reacted with 4-(ethylsulfonyl)aniline in the presence of a base such as potassium carbonate (K₂CO₃) to yield the target compound, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring or the ethylsulfonyl group. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: : Reduction reactions can occur at the carbonyl group of the acetamide moiety. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the ethylsulfonyl group. Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate these reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring or ethylsulfonyl group.

    Reduction: Reduced forms of the acetamide moiety.

    Substitution: Substituted derivatives at the ethylsulfonyl group.

Scientific Research Applications

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Studies: The compound can be used in studies to understand its interaction with various enzymes and receptors.

    Chemical Biology: It serves as a probe to study biological pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
  • N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
  • N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)propionamide

Uniqueness

N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is unique due to the specific combination of the ethoxyphenyl and ethylsulfonyl groups, which may confer distinct biological activity and selectivity compared to similar compounds. This uniqueness makes it a valuable candidate for further research and potential therapeutic development.

Properties

IUPAC Name

N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-ethylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S2/c1-4-28-18-10-8-17(9-11-18)21-15(3)29-22(24-21)23-20(25)14-16-6-12-19(13-7-16)30(26,27)5-2/h6-13H,4-5,14H2,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQJATDDUKOBJGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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